molecular formula C18H14N4OS B12177388 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-5-carboxamide

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-5-carboxamide

Cat. No.: B12177388
M. Wt: 334.4 g/mol
InChI Key: MFMOUIPGZVJGMO-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-5-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides under basic conditions.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Indole Ring Formation: The indole ring is synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Final Coupling: The indole ring is then coupled with the thiazole-pyridine intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-5-carboxamide

InChI

InChI=1S/C18H14N4OS/c1-22-9-7-12-10-13(5-6-16(12)22)17(23)21-18-20-15(11-24-18)14-4-2-3-8-19-14/h2-11H,1H3,(H,20,21,23)

InChI Key

MFMOUIPGZVJGMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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